molecular formula C22H28F2N2OS B12366886 1-(4-(2-((Bis(4-fluorophenyl)methyl)thio)ethyl)piperazin-1-yl)propan-2-ol

1-(4-(2-((Bis(4-fluorophenyl)methyl)thio)ethyl)piperazin-1-yl)propan-2-ol

Cat. No.: B12366886
M. Wt: 406.5 g/mol
InChI Key: MQDDJWTVOBHYHX-UHFFFAOYSA-N
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Description

JJC8-089 is a dopamine transporter inhibitor that has shown potential in improving motivational dysfunction and increasing effortful behavior in goal-directed activities. This compound is part of a series of modafinil analogs designed to enhance binding affinities at the human dopamine transporter, which plays a crucial role in regulating dopamine levels in the synaptic cleft .

Preparation Methods

The synthesis of JJC8-089 involves the modification of modafinil analogsThe reaction conditions often involve the use of oxidizing or reducing agents to achieve the desired substitution . Industrial production methods for JJC8-089 are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

JJC8-089 undergoes various chemical reactions, including oxidation and reduction. The introduction of a sulfoxide group involves oxidation, while the conversion to a sulfide group involves reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are the sulfoxide and sulfide analogs of JJC8-089 .

Scientific Research Applications

JJC8-089 has been extensively studied for its potential therapeutic applications. It has shown promise in reversing motivational dysfunctions such as fatigue and anergia in preclinical models. This compound has been tested in effort-based choice tasks, where it significantly increased the selection of high-effort options in rats .

Mechanism of Action

The mechanism of action of JJC8-089 involves its binding to the dopamine transporter, thereby inhibiting the reuptake of dopamine into presynaptic neurons. This inhibition leads to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling. The molecular targets of JJC8-089 include the dopamine transporter, and its effects are mediated through the modulation of dopamine neurotransmission pathways .

Comparison with Similar Compounds

JJC8-089 is compared with other modafinil analogs such as JJC8-088, JJC8-091, and RDS3-094. These compounds share similar structures but differ in their binding affinities and pharmacological profiles. JJC8-089 has shown superior efficacy in reversing low-effort biases compared to JJC8-091, which binds to an occluded conformation of the dopamine transporter . The unique sulfoxide substitution in JJC8-089 contributes to its distinct pharmacological properties .

Properties

Molecular Formula

C22H28F2N2OS

Molecular Weight

406.5 g/mol

IUPAC Name

1-[4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C22H28F2N2OS/c1-17(27)16-26-12-10-25(11-13-26)14-15-28-22(18-2-6-20(23)7-3-18)19-4-8-21(24)9-5-19/h2-9,17,22,27H,10-16H2,1H3

InChI Key

MQDDJWTVOBHYHX-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)CCSC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O

Origin of Product

United States

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